molecular formula C10H19NO3 B15069357 (3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol CAS No. 5452-79-9

(3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol

Cat. No.: B15069357
CAS No.: 5452-79-9
M. Wt: 201.26 g/mol
InChI Key: UFKSODHDXVGENY-UHFFFAOYSA-N
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Description

(3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol is a chemical compound with the molecular formula C₁₀H₁₉NO₃ and a molecular weight of 201.26 g/mol It is characterized by a spirocyclic structure containing a 1,5-dioxaspiro[55]undecane core with an amino group and a hydroxymethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-1,5-dioxaspiro[5One common method involves the reaction of a suitable precursor, such as a 3-hydroxymethyl derivative, with an amine under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents and conditions would be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as alkoxides or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

(3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dioxaspiro[5.5]undecane derivatives: Compounds with similar spirocyclic cores but different functional groups.

    3,9-Disubstituted-spiro[5.5]undecane derivatives: Compounds with additional substituents on the spirocyclic core.

Uniqueness

(3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the spirocyclic core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds .

Properties

CAS No.

5452-79-9

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

(3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol

InChI

InChI=1S/C10H19NO3/c11-9(6-12)7-13-10(14-8-9)4-2-1-3-5-10/h12H,1-8,11H2

InChI Key

UFKSODHDXVGENY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OCC(CO2)(CO)N

Origin of Product

United States

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